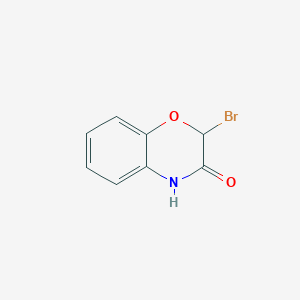![molecular formula C12H21ClN2O B2526480 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone CAS No. 883546-10-9](/img/structure/B2526480.png)
1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts. For instance, a new pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the utility of environmentally benign catalysts in organic synthesis . Similarly, the synthesis of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone compound was achieved by chlorination using POCl3 reagent, showcasing the importance of selecting appropriate reagents for specific transformations . These studies highlight the ongoing advancements in synthetic methodologies to create intricate molecules with potential applications in various fields.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties of a compound. Single-crystal X-ray diffraction is a powerful technique used to elucidate the structure of the synthesized compounds, as seen in the studies of pyrrole and quinoline derivatives . Additionally, spectroscopic techniques such as FTIR and NMR are employed to complement structural analysis. Theoretical studies, including density functional theory (DFT) computations, provide insights into the spectral and geometrical data, which often show high correlation with experimental results .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For example, the molecular electrostatic potential study of a pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks, which are essential for understanding its chemical behavior . Theoretical analyses, such as HOMO-LUMO studies, also shed light on the charge transfer within molecules, which is a key factor in their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its corrosion inhibition efficiency, optical properties, and potential biological activity, are determined by its molecular structure. The pyrrole derivative exhibited good inhibition efficiency on steel surfaces, suggesting its potential as a corrosion inhibitor . The pyrazole derivative's nonlinear optical properties and molecular docking studies suggested inhibitory activity against kinesin spindle protein, indicating its potential in drug design . These properties are not only important for practical applications but also for understanding the fundamental aspects of the compounds.
Scientific Research Applications
Applications in Environmental Toxicology
Compounds similar to "1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone" might be studied within the scope of environmental toxicology. For example, studies on 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and its metabolite 1,1-Dichloro-2,2-bis(p,p'-chlorophenyl)ethylene (DDE) have shown these compounds act as endocrine disruptors in humans and wildlife. Their persistence and bioaccumulation through the food chain make them subjects of environmental health research, focusing on reproductive and immune systems impacts, as well as their effects on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Applications in Chemical Synthesis and Pharmacology
Compounds like chromones (1-benzopyran-4-ones), which share some structural similarities with complex organic compounds, are associated with significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer properties. Their study focuses on understanding their antioxidant properties, which are crucial for neutralizing active oxygen and free radicals, potentially inhibiting or delaying cell impairment leading to diseases (Yadav et al., 2014).
Applications in Environmental Remediation
Research into the bioremediation of contaminated soils, particularly those affected by persistent organic pollutants such as DDT, explores the potential of various microorganisms to degrade such compounds. This research is critical for developing cost-effective and environmentally friendly methods to reduce concentrations of persistent chemicals in soils, thus mitigating their long-term environmental impact (Foght et al., 2001).
properties
IUPAC Name |
2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHBBKMZKINSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)
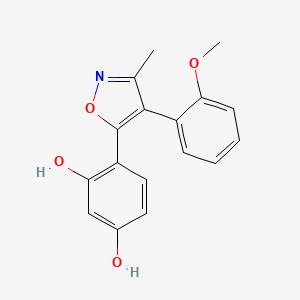
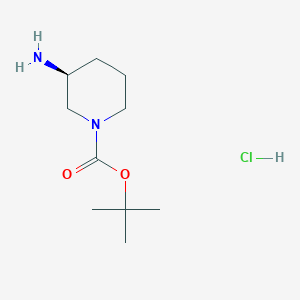
![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)

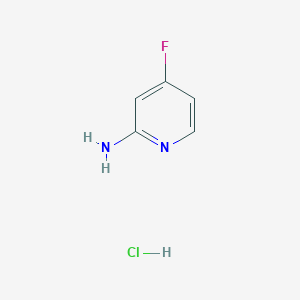
![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)

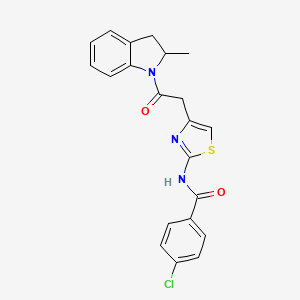

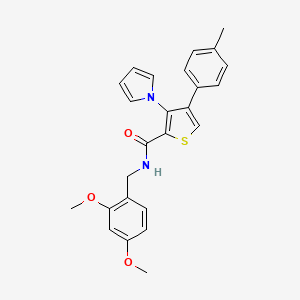
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)
